An In-Depth Technical Guide to (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid: Synthesis, Characterization, and Applications in Modern Chemistry
An In-Depth Technical Guide to (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid: Synthesis, Characterization, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is a versatile synthetic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety, a chloro substituent, and a methoxycarbonyl group on a phenyl ring, offers a unique combination of reactivity and functionality. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties and Structural Elucidation
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 957120-26-2[1] |
| Molecular Formula | C₈H₈BClO₄[1] |
| Molecular Weight | 214.41 g/mol [1] |
| Appearance | Solid[1] |
| Relative Density | 1.39[1] |
| Purity | Typically ≥97%[1] |
The structure of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid, with its key functional groups, is depicted below. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, while the chloro and methoxycarbonyl substituents modulate the electronic properties and provide sites for further chemical transformations.
Caption: Chemical structure of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid.
Synthesis of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid
The synthesis of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid typically proceeds from a readily available starting material, methyl 3-chloro-5-iodobenzoate. The transformation of the iodo group to a boronic acid is a key step, which can be achieved through a lithium-halogen exchange followed by borylation.
Synthetic Pathway Overview
Caption: Synthetic pathway for (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid.
Experimental Protocol: Synthesis from Methyl 3-chloro-5-iodobenzoate
This protocol describes a representative procedure for the synthesis of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid via a lithium-halogen exchange reaction.
Materials:
-
Methyl 3-chloro-5-iodobenzoate
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with methyl 3-chloro-5-iodobenzoate and anhydrous THF under a nitrogen atmosphere.
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Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.[2]
-
Borylation: Trimethyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours.
-
Warming and Quenching: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is then carefully quenched by the slow addition of 1 M HCl.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is triturated with hexanes and collected by vacuum filtration to afford (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid as a white to off-white solid.
Spectroscopic Characterization
The identity and purity of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid are confirmed using various spectroscopic techniques. Representative data are provided below.
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¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl ester protons. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.5-8.5 ppm), with coupling patterns indicative of the 1,3,5-substitution pattern. The methyl ester protons will appear as a singlet at approximately δ 3.9 ppm.
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¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.[3]
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¹¹B NMR (Nuclear Magnetic Resonance): Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids. A signal in the range of δ 28-35 ppm is characteristic of a trigonal planar boronic acid.[4][5]
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FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the boronic acid (a broad band around 3300 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C-Cl and B-O stretches.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction.[6] This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[7]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid with an aryl halide.
Materials:
-
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
Reaction Setup: A reaction vessel is charged with (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Solvent Addition: The chosen solvent system is added to the vessel. The mixture is often degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
The chloro and methoxycarbonyl groups on the boronic acid influence its reactivity. The electron-withdrawing nature of these groups can affect the rate of transmetalation.
Applications in Drug Discovery and Materials Science
The utility of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid extends to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. The ability to introduce the 3-chloro-5-(methoxycarbonyl)phenyl moiety into a target molecule allows for the fine-tuning of its electronic and steric properties, which is crucial for optimizing biological activity or material performance.
While specific, named drug molecules containing this exact fragment are not readily found in publicly available literature, the 3-chloro-5-carboxyphenyl motif is present in various biologically active compounds. This highlights the importance of this substitution pattern in medicinal chemistry. The methoxycarbonyl group can serve as a precursor to a carboxylic acid or other functional groups through further synthetic transformations.
Safety and Handling
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.
Conclusion
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is a valuable and versatile building block in modern organic synthesis. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an important tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, offering a valuable resource for researchers in both academic and industrial settings.
References
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The Royal Society of Chemistry. Electronic Supporting Information. [Link]
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The Royal Society of Chemistry. Supplementary Material. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
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The Royal Society of Chemistry. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]
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MySkinRecipes. (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid. [Link]
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PubMed. Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor. [Link]
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ResearchGate. Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor. [Link]
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ChemRxiv. The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic acid. [Link]
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ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
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Wikipedia. Metal–halogen exchange. [Link]
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Scribd. 1 Lithium Halogen Exchange | PDF | Molecules | Chemical Compounds. [Link]
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PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Scribd. lithium halogen exchange #1 revised. [Link]
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ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
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YouTube. Suzuki cross-coupling reaction. [Link]
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Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
